4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(2-phenylethyl)-1,3-oxazol-5-amine
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Overview
Description
4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(2-phenylethyl)-1,3-oxazol-5-amine is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl sulfonyl group, a furan ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(2-phenylethyl)-1,3-oxazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the oxazole ring through a cyclization reaction involving an appropriate precursor. The furan ring can be introduced via a subsequent coupling reaction. The chlorophenyl sulfonyl group is then added through a sulfonylation reaction, and finally, the phenylethylamine moiety is attached via an amination reaction. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in the industrial production process .
Chemical Reactions Analysis
Types of Reactions
4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(2-phenylethyl)-1,3-oxazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(2-phenylethyl)-1,3-oxazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(2-phenylethyl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological effect. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in the disruption of cellular processes. The exact molecular targets and pathways involved would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-amine
- 4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine
- 4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-ethyl-1,3-oxazol-5-amine
Uniqueness
4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(2-phenylethyl)-1,3-oxazol-5-amine is unique due to the presence of the phenylethylamine moiety, which can impart specific biological activity and pharmacokinetic properties. This distinguishes it from other similar compounds that may lack this functional group or have different substituents .
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-N-(2-phenylethyl)-1,3-oxazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4S/c22-16-8-10-17(11-9-16)29(25,26)21-20(23-13-12-15-5-2-1-3-6-15)28-19(24-21)18-7-4-14-27-18/h1-11,14,23H,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWUZAWNDNYFPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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